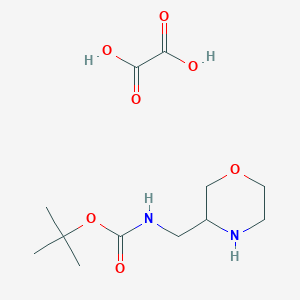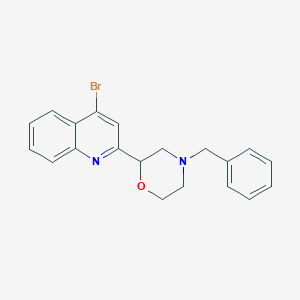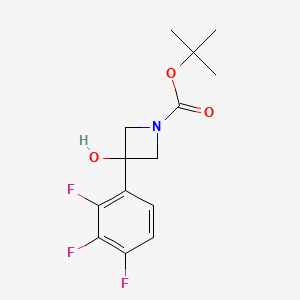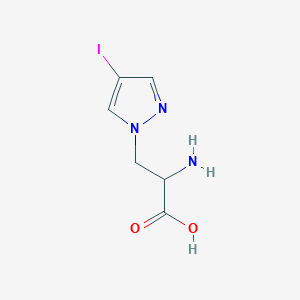![molecular formula C15H26N2O3 B13078349 9-Boc-2,9-diaza-spiro[6.5]dodecan-1-one](/img/structure/B13078349.png)
9-Boc-2,9-diaza-spiro[6.5]dodecan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Boc-2,9-diaza-spiro[65]dodecan-1-one is a synthetic organic compound characterized by its unique spirocyclic structure The compound features a spiro linkage between a diaza ring and a dodecanone ring, with a tert-butoxycarbonyl (Boc) protecting group attached to one of the nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Boc-2,9-diaza-spiro[6.5]dodecan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diaza compound with a dodecanone derivative under acidic or basic conditions to form the spiro linkage.
Introduction of the Boc Protecting Group: The Boc protecting group is introduced by reacting the spirocyclic intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step ensures the protection of the nitrogen atom, facilitating further synthetic manipulations.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves:
Optimization of Reaction Conditions: Industrial processes focus on optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time.
Purification Techniques: Advanced purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
9-Boc-2,9-diaza-spiro[6.5]dodecan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, revealing the free amine group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides, typically under basic conditions.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine derivative, while substitution reactions can produce a variety of functionalized spirocyclic compounds.
科学的研究の応用
Chemistry
In chemistry, 9-Boc-2,9-diaza-spiro[65]dodecan-1-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its spirocyclic structure can mimic natural products, making it a candidate for developing new therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, 9-Boc-2,9-diaza-spiro[6.5]dodecan-1-one is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the development of polymers and catalysts.
作用機序
The mechanism of action of 9-Boc-2,9-diaza-spiro[6.5]dodecan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with these targets, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
9-Boc-2,9-diaza-spiro[5.5]undecan-1-one: A similar spirocyclic compound with a smaller ring size.
9-Boc-2,9-diaza-spiro[7.5]tridecan-1-one: A spirocyclic compound with a larger ring size.
9-Boc-2,9-diaza-spiro[6.6]dodecan-1-one: A compound with an additional ring in the structure.
Uniqueness
9-Boc-2,9-diaza-spiro[6.5]dodecan-1-one is unique due to its specific ring size and the presence of the Boc protecting group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in synthetic chemistry and a potential lead compound in drug discovery.
特性
分子式 |
C15H26N2O3 |
|---|---|
分子量 |
282.38 g/mol |
IUPAC名 |
tert-butyl 7-oxo-2,8-diazaspiro[5.6]dodecane-2-carboxylate |
InChI |
InChI=1S/C15H26N2O3/c1-14(2,3)20-13(19)17-10-6-8-15(11-17)7-4-5-9-16-12(15)18/h4-11H2,1-3H3,(H,16,18) |
InChIキー |
OOPZEUYAKBMPDZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCCCNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![endo-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13078275.png)
![2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}-1,3-thiazole](/img/structure/B13078280.png)



![1-{bicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-3-amine](/img/structure/B13078300.png)



![tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate oxalate](/img/structure/B13078325.png)

![3,6-Dibromoimidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B13078342.png)
![1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B13078358.png)

